molecular formula C21H25N3O4 B4252747 N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

Cat. No.: B4252747
M. Wt: 383.4 g/mol
InChI Key: URBMPVOOOMGDDN-UHFFFAOYSA-N
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Description

N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an acyl chloride derivative.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled to the piperidine-phenyl intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperidine, phenyl, and furan rings in this compound provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-18(10-12-28-14)20(26)23-17-7-5-16(6-8-17)21(27)24-11-2-3-15(13-24)4-9-19(22)25/h5-8,10,12,15H,2-4,9,11,13H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBMPVOOOMGDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide

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